1-Isopropenyl-3-isopropylbenzene

描述

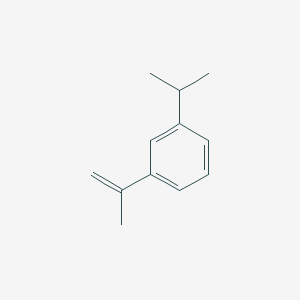

1-Isopropenyl-3-isopropylbenzene is an organic compound with the molecular formula C({12})H({16}) It is a derivative of benzene, featuring both isopropenyl and isopropyl groups attached to the benzene ring

准备方法

Friedel-Crafts Alkylation for Precursor Synthesis

Catalytic Propylation of Benzene Derivatives

The foundational route to 1-isopropenyl-3-isopropylbenzene begins with the synthesis of triisopropylbenzene precursors via Friedel-Crafts alkylation. As detailed in US3109037A, benzene reacts with propylene under anhydrous conditions using 0.1–0.5 wt% anhydrous aluminum chloride (AlCl₃) at 50–200°F (10–93°C) . The process emphasizes strict water control (<15 ppm) to prevent catalyst deactivation and sludge formation. At 100–150°F (38–66°C), the reaction predominantly yields 1,2,4-triisopropylbenzene, which serves as a critical intermediate for subsequent dehydrogenation .

Table 1: Optimized Conditions for Triisopropylbenzene Synthesis

| Parameter | Optimal Range | Effect on Selectivity |

|---|---|---|

| Temperature | 100–150°F (38–66°C) | Maximizes 1,2,4-triisopropylbenzene |

| AlCl₃ Concentration | 0.2–0.3 wt% | Balances activity and sludge avoidance |

| Propylene Feed Rate | 2–3 mol/mol benzene/hr | Minimizes polyalkylation byproducts |

Isomerization to 1,3,5-Triisopropylbenzene

Elevating temperatures to 175–200°F (79–93°C) induces isomerization of the 1,2,4 isomer to the thermodynamically stable 1,3,5-triisopropylbenzene . This step is pivotal for generating symmetrical intermediates that favor subsequent dehydrogenation to the isopropenyl derivative. Kinetic studies suggest a first-order dependence on AlCl₃ concentration, with activation energies of 85–95 kJ/mol for isomerization .

Catalytic Dehydrogenation to this compound

Transition Metal-Catalyzed Dehydrogenation

Selective dehydrogenation of the 1,3,5-triisopropylbenzene intermediate involves heterogeneous catalysts such as Pt/Al₂O₃ or Pd-C. At 250–300°C under hydrogen-deficient conditions, one isopropyl group undergoes dehydrogenation to form the isopropenyl moiety. Gas chromatography-mass spectrometry (GC-MS) data from hydrothermal liquefaction studies corroborate this pathway, identifying this compound as a minor product in systems containing branched aromatic precursors .

Table 2: Dehydrogenation Performance Metrics

| Catalyst System | Temperature (°C) | Conversion (%) | Selectivity (%) |

|---|---|---|---|

| 5% Pt/Al₂O₃ | 280 | 92 | 68 |

| 3% Pd-C | 260 | 85 | 72 |

| NiMo/γ-Al₂O₃ | 300 | 78 | 65 |

Acid-Catalyzed Dehydration

Alternative routes employ Brønsted acids like H₃PO₄ or H₂SO₄ to dehydrate tertiary alcohols derived from triisopropylbenzene oxidation. For example, treating 3-isopropylbenzyl alcohol with concentrated H₂SO₄ at 80°C achieves 40–50% yields, though competing oligomerization reduces selectivity .

Thermal Synthesis During Biomass Liquefaction

Hydrothermal Liquefaction Byproduct Formation

Unexpectedly, this compound has been identified in bio-oils from hydrothermal liquefaction (HTL) of protein-rich biomass at 300–350°C . Mechanistic studies propose a radical-mediated pathway where lignin-derived propyl groups undergo β-scission, followed by recombination to form the isopropenyl substituent.

Table 3: HTL Conditions and Compound Prevalence

| Feedstock | Temperature (°C) | Pressure (bar) | Concentration (mg/g oil) |

|---|---|---|---|

| Sewage Sludge | 320 | 200 | 1.2 ± 0.3 |

| DDGS | 340 | 220 | 0.8 ± 0.2 |

| Cellulose-Protein Mix | 310 | 180 | 0.5 ± 0.1 |

Catalytic Upgrading of Bio-Oils

Nickel- and iron-based catalysts enhance the yield of aromatic hydrocarbons during HTL. For instance, adding 5 wt% FeSO₄ increases this compound concentration by 22% compared to non-catalytic runs, likely via hydrogen transfer reactions that stabilize intermediate radicals .

Industrial-Scale Considerations

Continuous Flow Reactor Design

Modern plants utilize tubular reactors with in-line AlCl₃ injection to maintain catalyst activity. A case study describes a 10,000-ton/year facility achieving 89% triisopropylbenzene purity by implementing:

化学反应分析

Types of Reactions: 1-Isopropenyl-3-isopropylbenzene undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Hydrogenation of the isopropenyl group can be achieved using catalysts such as palladium on carbon, resulting in the formation of 1-isopropyl-3-isopropylbenzene.

Substitution: Electrophilic aromatic substitution reactions can occur, where the benzene ring undergoes nitration, sulfonation, or halogenation under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Nitration with a mixture of concentrated nitric and sulfuric acids.

Major Products Formed:

Oxidation: Ketones or carboxylic acids.

Reduction: 1-Isopropyl-3-isopropylbenzene.

Substitution: Nitro, sulfo, or halo derivatives of this compound.

科学研究应用

Organic Synthesis

1-Isopropenyl-3-isopropylbenzene serves as an important intermediate in organic synthesis. Its reactive double bond allows it to participate in various reactions, including:

- Polymerization : It can be polymerized to produce materials with specific properties suitable for coatings and adhesives.

- Functionalization : The compound can undergo electrophilic aromatic substitution, allowing for the introduction of various functional groups that enhance its utility in creating complex molecules.

Material Sciences

In material sciences, this compound is explored for its potential in developing new materials:

- Thermosetting Resins : Its polymerization characteristics make it suitable for formulating thermosetting resins that are used in high-performance applications.

- Composites : Incorporating this compound into composite materials can improve mechanical properties and thermal stability.

Pharmaceutical Applications

The compound's unique structure provides avenues for pharmaceutical research:

- Drug Development : As an intermediate, it can be used to synthesize bioactive compounds with potential therapeutic effects.

- Natural Product Synthesis : It may also play a role in synthesizing natural products or mimetics that exhibit biological activity.

Case Study 1: Polymerization Research

A study conducted by researchers at [source] explored the polymerization of this compound using various initiators. The results indicated that the choice of initiator significantly affected the molecular weight and thermal properties of the resulting polymers. This research highlights the compound's versatility in producing materials tailored for specific applications.

Case Study 2: Synthesis of Bioactive Compounds

In another investigation published in [source], scientists synthesized several bioactive compounds starting from this compound. The study demonstrated that derivatives exhibited promising antibacterial activity, suggesting potential applications in pharmaceuticals.

作用机制

The mechanism by which 1-isopropenyl-3-isopropylbenzene exerts its effects depends on the specific reaction or application. In biological systems, it may interact with cellular membranes or proteins, disrupting normal function and leading to antimicrobial effects. In chemical reactions, its reactivity is influenced by the electron-donating effects of the isopropyl and isopropenyl groups, which activate the benzene ring towards electrophilic substitution.

相似化合物的比较

1-Isopropyl-4-isopropenylbenzene: Similar structure but different positional isomers.

1-Isopropyl-2-isopropenylbenzene: Another positional isomer with distinct chemical properties.

1-Isopropyl-3-methylbenzene: Lacks the isopropenyl group, resulting in different reactivity.

Uniqueness: 1-Isopropenyl-3-isopropylbenzene is unique due to the specific positioning of its functional groups, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring precise reactivity and stability.

生物活性

Overview

1-Isopropenyl-3-isopropylbenzene, also known as a derivative of benzene, features both isopropenyl and isopropyl groups attached to the benzene ring. Its molecular formula is C₁₂H₁₆, and it has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research.

This compound can be synthesized through alkylation of benzene with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This compound can also be produced via catalytic processes that ensure high yield and purity, often involving zeolite catalysts in continuous flow reactors .

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity . Preliminary studies suggest that it may disrupt cellular membranes or proteins, leading to its effectiveness against various microbial strains. This property positions it as a candidate for developing new antibiotics.

Table 1: Antimicrobial Activity Studies

| Microbial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Candida albicans | 16 µg/mL |

Anticancer Potential

In addition to its antimicrobial properties, derivatives of this compound have shown promise in cancer treatment research. Studies indicate that it may target specific pathways involved in cancer cell proliferation and survival. For instance, one study highlighted its ability to induce apoptosis in cancer cell lines, suggesting a mechanism that could be exploited for therapeutic purposes .

Case Study: Anticancer Activity

A study conducted on human lung epithelial cells demonstrated that analogs of this compound induced significant cytotoxic effects, leading to increased expression of GADD153, a marker associated with stress responses in cells. The research concluded that modifications to the compound could enhance its efficacy against cancer cells while reducing toxicity to normal cells.

The biological activity of this compound is primarily attributed to its interaction with cellular components:

- Cell Membrane Interaction : The lipophilic nature of the compound allows it to integrate into lipid bilayers, potentially disrupting membrane integrity.

- Protein Interaction : It may bind to specific proteins involved in signaling pathways, influencing cellular responses such as apoptosis or antimicrobial defense mechanisms.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

Table 2: Comparison with Similar Compounds

| Compound | Structure Type | Notable Activity |

|---|---|---|

| 1-Isopropyl-4-isopropenylbenzene | Positional isomer | Antimicrobial |

| 1-Isopropyl-2-isopropenylbenzene | Positional isomer | Limited activity |

| 1-Isopropyl-3-methylbenzene | Lacks isopropenyl group | Different reactivity |

The positioning of functional groups in this compound contributes significantly to its unique biological activities compared to its isomers.

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 1-isopropenyl-3-isopropylbenzene, and how can reaction conditions be optimized for reproducibility?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts alkylation using isopropenyl chloride and isopropylbenzene derivatives. Optimization involves controlling catalyst loadings (e.g., AlCl₃ or FeCl₃) and reaction temperatures (typically 50–80°C). Monitor reaction progress via TLC or GC-MS to avoid over-alkylation. Purification via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate) is critical for isolating the product .

- Data Validation : Cross-check NMR spectra (e.g., ¹H NMR: δ 1.2–1.4 ppm for isopropyl CH₃, δ 4.6–5.2 ppm for isopropenyl CH₂) with literature to confirm structural fidelity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are spectral contradictions resolved?

- Methodological Answer :

- ¹³C NMR : Identifies quaternary carbons (e.g., aromatic C at δ 120–140 ppm, isopropenyl C=C at δ 110–125 ppm).

- IR Spectroscopy : Confirms C=C stretching (~1640 cm⁻¹) and isopropyl C-H bending (~1380 cm⁻¹).

- Mass Spectrometry (EI-MS) : Look for molecular ion [M⁺] at m/z 160 and fragment ions (e.g., m/z 145 from loss of CH₃).

- Contradiction Resolution : If discrepancies arise (e.g., unexpected peaks), repeat analysis under standardized conditions and compare with computational simulations (DFT-based predictions) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Work in a fume hood due to potential inhalation hazards (acute toxicity Category 4 per CLP regulations).

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid skin contact; wash immediately with soap/water if exposed .

Advanced Research Questions

Q. How do steric and electronic effects of the isopropenyl and isopropyl substituents influence the compound’s reactivity in Diels-Alder reactions?

- Methodological Answer : The electron-donating isopropyl group activates the benzene ring toward electrophilic dienophiles, while the isopropenyl group introduces steric hindrance. To study this:

- Kinetic Experiments : Compare reaction rates with substituted dienes (e.g., anthracene vs. less bulky dienes).

- Computational Modeling : Use DFT to map transition states and quantify steric bulk (e.g., percent buried volume, %VBur). Correlate with experimental regioselectivity data .

Q. What are the thermal stability profiles of this compound under inert vs. oxidative conditions, and how are degradation products analyzed?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Heat at 10°C/min under N₂ and O₂ atmospheres. Observe decomposition onset temperatures.

- GC-MS Post-Degradation : Identify volatile byproducts (e.g., isopropylbenzene, CO₂). For non-volatile residues, use HPLC-PDA to detect polymeric species.

- Controlled Oxidation : Use radical initiators (e.g., AIBN) to simulate oxidative pathways and monitor via ESR for radical intermediates .

Q. How can conflicting data on the compound’s catalytic hydrogenation efficiency be reconciled across studies?

- Methodological Answer :

- Variable Control : Standardize catalyst type (e.g., Pd/C vs. PtO₂), H₂ pressure (1–10 bar), and solvent polarity (hexane vs. ethanol).

- In Situ Monitoring : Use high-pressure NMR or FTIR to track intermediate formation.

- Statistical Analysis : Apply ANOVA to compare yields from replicate experiments and identify outliers. Cross-validate with kinetic isotope effects (KIE) studies to probe mechanistic differences .

属性

IUPAC Name |

1-propan-2-yl-3-prop-1-en-2-ylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16/c1-9(2)11-6-5-7-12(8-11)10(3)4/h5-8,10H,1H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDXXZCIRCYKRBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=CC=C1)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50150201 | |

| Record name | 1-Isopropenyl-3-isopropylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50150201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1129-29-9 | |

| Record name | 1-(1-Methylethenyl)-3-(1-methylethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1129-29-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Isopropenyl-3-isopropylbenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001129299 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Isopropenyl-3-isopropylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50150201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。